molecular formula C19H18F2N6O B610437 Reldesemtiv CAS No. 1345410-31-2

Reldesemtiv

Katalognummer B610437
CAS-Nummer: 1345410-31-2
Molekulargewicht: 384.39
InChI-Schlüssel: MQXWPWOCXGARRK-HJGJAMNPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Reldesemtiv is an investigational, small molecule fast skeletal muscle troponin activator (FSTA). It is designed to slow the rate of calcium release from the regulatory troponin complex of fast skeletal muscle fibers .


Molecular Structure Analysis

Reldesemtiv has the chemical formula C19H18F2N6O and a molecular weight of 384.38 . The exact structure and the interactions it forms when binding to its target are subjects of ongoing research .


Chemical Reactions Analysis

Reldesemtiv is thought to work by slowing the rate of calcium release from the regulatory troponin complex of fast skeletal muscle fibers . This mechanism potentially increases muscle contractility .


Physical And Chemical Properties Analysis

Reldesemtiv has a molecular weight of 384.38 and its chemical formula is C19H18F2N6O . It’s an orally available small molecule .

Wissenschaftliche Forschungsanwendungen

Treatment of Spinal Muscular Atrophy (SMA)

Scientific Field:

Neuromuscular disease research, specifically spinal muscular atrophy (SMA).

Summary:

Reldesemtiv has shown promise in improving motor and respiratory strength in patients with SMA. A study by Rudnicki et al. (2021) demonstrated that oral reldesemtiv enhanced the 6-minute walk distance and maximum expiratory pressure in SMA patients .

Methods and Experimental Procedures:

The study likely involved clinical trials with SMA patients. Participants received oral reldesemtiv, and their motor and respiratory functions were assessed using standardized tests. The 6-minute walk test measured walking distance, while maximum expiratory pressure gauged respiratory strength.

Results:

The results indicated that reldesemtiv led to improvements in both motor function (walking distance) and respiratory function (maximum expiratory pressure) in SMA patients. These findings suggest its potential as a therapeutic option for SMA.

Development as a Muscle Activator

Scientific Field:

Muscle physiology and pharmacology.

Summary:

Reldesemtiv acts as a fast skeletal muscle troponin activator, enhancing muscle response to neural input. It amplifies muscle power and stamina by increasing force production at submaximal muscle stimulation frequencies .

Methods and Experimental Procedures:

The development process likely involved in vitro and in vivo experiments. Researchers optimized reldesemtiv based on property-based screening and compared it to the first-generation FSTA, tirasemtiv. Pharmacokinetic studies and muscle activation assays were likely conducted.

Results:

Reldesemtiv demonstrated improved muscle force generation compared to tirasemtiv. Its potential as a muscle activator led to clinical trials, including phase 1 studies .

Amyotrophic Lateral Sclerosis (ALS) Treatment

Scientific Field:

Neurology and ALS research.

Summary:

Reldesemtiv is currently being evaluated for ALS treatment. It aims to address muscle weakness by enhancing muscle response to motor neuron input. Phase 1 clinical trials have shown increased muscle force generation .

Methods and Experimental Procedures:

Clinical trials involving ALS patients likely assessed reldesemtiv’s safety, efficacy, and impact on muscle function. Researchers measured muscle strength, endurance, and other relevant parameters.

Results:

Phase 1 trials demonstrated increased muscle force production, supporting its potential as an ALS treatment. Further studies are ongoing .

Zukünftige Richtungen

Despite the discontinuation of the COURAGE-ALS trial, research into Reldesemtiv continues. A new study is investigating the longer-term effects of the therapy candidate Reldesemtiv in people with amyotrophic lateral sclerosis (ALS) . The results of these studies will determine the future directions for Reldesemtiv.

Eigenschaften

IUPAC Name

1-[2-[[3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl]methylamino]pyrimidin-5-yl]pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O/c20-13-6-19(7-13,16-15(21)2-1-4-23-16)11-26-18-24-8-14(9-25-18)27-5-3-12(10-27)17(22)28/h1-5,8-10,13H,6-7,11H2,(H2,22,28)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXWPWOCXGARRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CNC2=NC=C(C=N2)N3C=CC(=C3)C(=O)N)C4=C(C=CC=N4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reldesemtiv

CAS RN

1345410-31-2
Record name Reldesemtiv [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345410312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reldesemtiv
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RELDESEMTIV
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S0HBYW6QE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.